molecular formula C10H8N2O2S B418097 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 375834-47-2

6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B418097
CAS RN: 375834-47-2
M. Wt: 220.25g/mol
InChI Key: WPNGNGKVFAIABV-UHFFFAOYSA-N
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Description

The compound “6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a hydroxyphenyl group (a phenol derivative) and a thioxo group (a sulfur-containing functional group) could potentially give this compound unique chemical properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a phenyl ring attached to the pyrimidine ring via a hydroxy group. The thioxo group is attached to the second carbon of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse due to the presence of several reactive sites: the aromatic rings, the hydroxy group, and the thioxo group. These could undergo various chemical reactions such as substitution, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, aromatic rings, and sulfur atoms could influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Catalytic Applications

Research on pyranopyrimidine scaffolds, which are related to the compound , highlights the importance of hybrid catalysts in synthesizing various heterocyclic compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives, showcasing broad synthetic and catalytic applications in medicinal and pharmaceutical industries due to their bioavailability and structural diversity (Parmar, Vala, & Patel, 2023).

Antioxidant Activity

The research on compounds with hydroxyphenyl groups, such as eugenol and its derivatives, demonstrates significant antioxidant properties, suggesting that compounds with similar functional groups might also exhibit potent antioxidant activities. This is particularly relevant for compounds aiming to mitigate oxidative stress and related pathologies (Marchese et al., 2017).

Biological and Therapeutic Potential

Dihydropyrimidinones and thiones have been studied for their vast biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their pharmacophore is a critical heterocyclic ring in medicinal chemistry, derived from multi-component reactions like the Biginelli reaction. These compounds' wide range of therapeutic applications underscores the significance of related compounds in drug development and discovery processes (Khasimbi et al., 2020).

Safety and Hazards

As with any chemical compound, handling “6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” would require appropriate safety measures. Without specific safety data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The study of pyrimidine derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research .

properties

IUPAC Name

6-(4-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)8-5-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNGNGKVFAIABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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